molecular formula C22H30ClFO5 B10800497 Betamethasone hydrochloride

Betamethasone hydrochloride

Cat. No.: B10800497
M. Wt: 428.9 g/mol
InChI Key: OHILSKSRDDTCIR-PWIFQOOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Betamethasone hydrochloride can be synthesized through several chemical routesThe reaction conditions typically involve the use of fluorinating agents such as hydrogen fluoride or antimony trifluoride, and the methylation is achieved using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification, including crystallization and chromatography, to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Betamethasone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of betamethasone, such as betamethasone-21-aldehyde and betamethasone alcohols, which have different pharmacological properties .

Mechanism of Action

Betamethasone hydrochloride exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes. This results in the inhibition of the production of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes . The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of the inflammatory response .

Properties

Molecular Formula

C22H30ClFO5

Molecular Weight

428.9 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride

InChI

InChI=1S/C22H29FO5.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;1H/t12-,15-,16-,17-,19-,20-,21-,22-;/m0./s1

InChI Key

OHILSKSRDDTCIR-PWIFQOOMSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.Cl

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.Cl

Origin of Product

United States

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